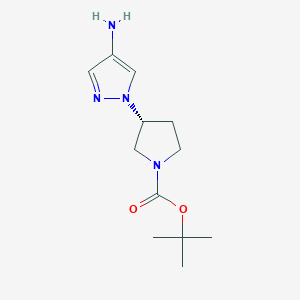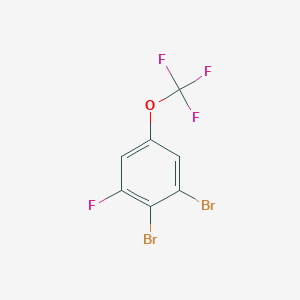
1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene
描述
1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C7H2Br2F4O It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the use of 3,5-dibromoaniline as a starting material, which undergoes a series of reactions to introduce the fluorine and trifluoromethoxy groups . The reaction conditions often involve the use of reagents such as hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and controlled environments to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and organoboron reagents under mild conditions.
Oxidation: Common oxidizing agents may include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted benzene derivatives .
科学研究应用
1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene has several applications in scientific research:
作用机制
The mechanism of action of 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The presence of electronegative fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1,3-Dibromo-2-chloro-5-fluorobenzene: Contains chlorine instead of the trifluoromethoxy group.
Uniqueness
1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the synthesis of compounds with specific desired characteristics .
属性
IUPAC Name |
1,2-dibromo-3-fluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4O/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKXLGNHRNIASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


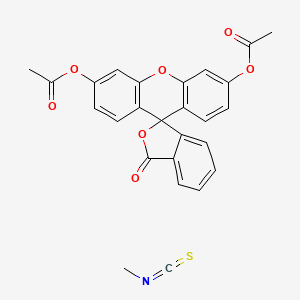
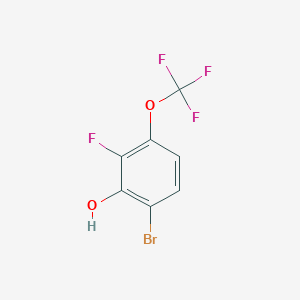
![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)
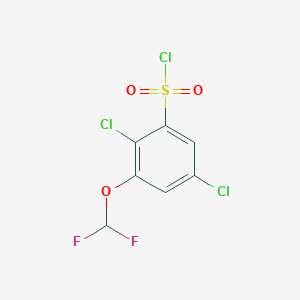

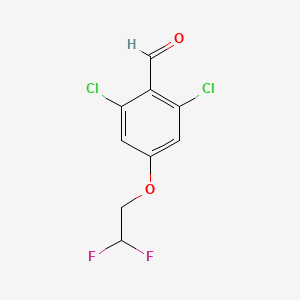
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)
![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)
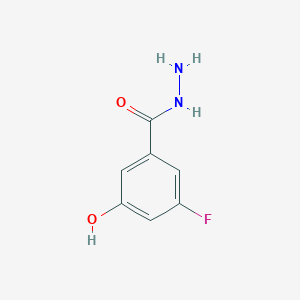
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)
![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)

